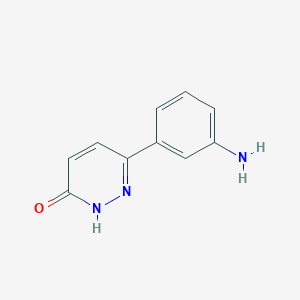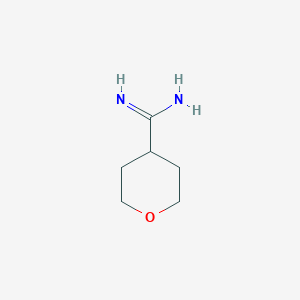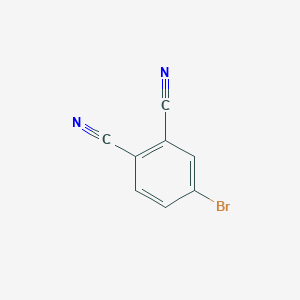![molecular formula C9H12BrNO B1280507 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol CAS No. 251326-32-6](/img/structure/B1280507.png)
2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Biochemical Pathways
The compound has been studied for its metabolic pathways and biochemical interactions. For instance, in a study of the metabolism of a similar compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, various metabolites were identified, suggesting the presence of multiple metabolic pathways. This implies that similar bromophenyl compounds might undergo complex metabolic transformations involving pathways like deamination and subsequent reduction or oxidation processes (Kanamori et al., 2002).
Chemical Synthesis and Modification
Chemical synthesis and modification of bromophenyl compounds are crucial for their application in various fields. The synthesis of tertiary amino alcohols, which can be considered as Trihexyphenidyl analogs, was achieved by reacting 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with Grignard compounds, highlighting the versatility of bromophenyl compounds in chemical synthesis (Isakhanyan et al., 2008).
DNA Interaction and Drug Development
Bromophenyl compounds have also been investigated for their interactions with biological macromolecules and potential drug development applications. A study synthesized Schiff base ligand derived from 2,6-diaminopyridine and investigated its DNA binding properties along with its metal complexes, suggesting its suitability as a drug candidate (Kurt et al., 2020).
Molecular Structure and Analysis
Understanding the molecular structure and bonding patterns of bromophenyl compounds is fundamental for their application in scientific research. For instance, the hydrogen-bonding patterns in enaminones, which are closely related to bromophenyl compounds, were characterized, providing insights into the molecular interactions and stability of such compounds (Balderson et al., 2007).
Computational Chemistry and Simulation Studies
Bromophenyl compounds have been the subject of computational chemistry and simulation studies to predict their properties and interactions. For example, quantum chemical and molecular dynamics simulation studies were conducted on certain bromophenyl derivatives to predict their corrosion inhibition performances on iron, demonstrating the compound's potential in material science applications (Kaya et al., 2016).
Properties
IUPAC Name |
2-[(2-bromophenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-9-4-2-1-3-8(9)7-11-5-6-12/h1-4,11-12H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTOOAFMQJAGTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)
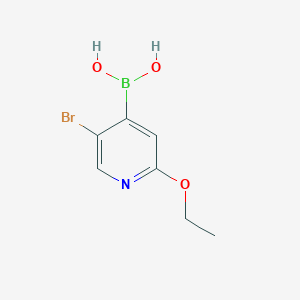
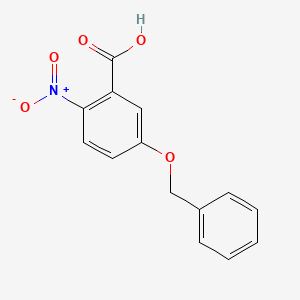



![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)
